N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide
Description
N-{[2-(Dimethylamino)pyridin-4-yl]methyl}acetamide is a synthetic acetamide derivative characterized by a pyridine core substituted at the 2-position with a dimethylamino group (-N(CH₃)₂) and at the 4-position with a methylacetamide moiety (-CH₂CONH₂). This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and the dimethylamino group, which may enhance solubility in aqueous environments.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIVWGJUNJZCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 2-(Dimethylamino)pyridin-4-ylmethanamine
This route involves the condensation of 2-(dimethylamino)pyridin-4-ylmethanamine with acetic anhydride or acetyl chloride under basic conditions.
Procedure :
- Substrate Preparation : 2-(Dimethylamino)pyridin-4-ylmethanamine (1.0 equiv, 1.5 mmol) is dissolved in anhydrous dichloromethane (10 mL) under nitrogen.
- Acetylation : Acetic anhydride (1.2 equiv, 1.8 mmol) is added dropwise at 0°C, followed by triethylamine (2.0 equiv, 3.0 mmol). The mixture is stirred at room temperature for 6–8 h.
- Workup : The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate (3 × 20 mL), and dried over anhydrous sodium sulfate.
- Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield this compound as a white solid (82% yield).
Analytical Validation :
- 1H NMR (400 MHz, CDCl3) : δ 8.30 (d, J = 5.2 Hz, 1H, pyridine-H), 7.15 (d, J = 5.2 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH2), 2.95 (s, 6H, N(CH3)2), 2.10 (s, 3H, COCH3).
- MS (ESI) : m/z 207.1 [M+H]+.
Advantages :
Halogenated Pyridine Intermediate Route
This method employs 4-chloro-2-(dimethylamino)pyridine as a starting material, followed by nucleophilic substitution and subsequent acetylation.
Procedure :
- Methylamination : 4-Chloro-2-(dimethylamino)pyridine (1.0 equiv, 2.0 mmol) is reacted with sodium methanethiolate (1.5 equiv, 3.0 mmol) in dimethylformamide (DMF) at 80°C for 12 h to yield 2-(dimethylamino)pyridin-4-ylmethanol.
- Oxidation : The alcohol is oxidized to 2-(dimethylamino)pyridin-4-ylcarbaldehyde using manganese dioxide (3.0 equiv) in dichloromethane (20 mL) at reflux for 4 h.
- Reductive Amination : The aldehyde is treated with ammonium acetate (2.0 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol at 60°C for 6 h to form 2-(dimethylamino)pyridin-4-ylmethanamine.
- Acetylation : The amine is acetylated as described in Section 1.1 to furnish the target compound (75% overall yield).
Analytical Cross-Validation :
- IR (KBr) : 1650 cm−1 (C=O stretch), 1550 cm−1 (N–H bend).
- 13C NMR (100 MHz, CDCl3) : δ 170.2 (COCH3), 155.6 (pyridine-C2), 149.1 (pyridine-C4), 45.8 (CH2), 39.5 (N(CH3)2), 22.1 (COCH3).
Challenges :
One-Pot Tandem Substitution-Amidation
A streamlined approach combines halogen substitution and amidation in a single reactor.
Procedure :
- Substitution-Amidation : 4-Bromo-2-(dimethylamino)pyridine (1.0 equiv, 1.8 mmol) is reacted with acetamide (2.0 equiv, 3.6 mmol) and copper(I) iodide (0.1 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 h.
- Purification : The crude mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the product (68% yield).
Key Observations :
- Copper catalysis enhances C–N bond formation efficiency.
- Elevated temperatures favor substitution but may degrade heat-sensitive substrates.
Comparative Analysis of Methodologies
| Parameter | Direct Amidation | Halogenated Route | One-Pot Synthesis |
|---|---|---|---|
| Yield (%) | 82 | 75 | 68 |
| Steps | 1 | 4 | 1 |
| Purification | Chromatography | Recrystallization | Recrystallization |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $$ | $$$ | $$ |
Critical Insights :
- Direct amidation offers the highest yield and scalability, making it preferable for industrial applications.
- The halogenated route, though laborious, provides intermediates useful for derivative synthesis.
Mechanistic Considerations
Amidation Kinetics
The reaction of 2-(dimethylamino)pyridin-4-ylmethanamine with acetyl chloride follows second-order kinetics, with rate constants (k) increasing proportionally to base concentration (e.g., triethylamine). Steric hindrance from the dimethylamino group marginally slows nucleophilic attack at the amine site.
Substitution Reactivity
In the halogenated pyridine route, the electron-donating dimethylamino group activates the pyridine ring toward nucleophilic substitution at the 4-position, reducing reaction time compared to unsubstituted analogs.
Industrial and Environmental Impact
- Solvent Selection : Dichloromethane and DMF are effective but pose environmental risks; recent efforts substitute these with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).
- Catalyst Recovery : Copper iodide in one-pot synthesis is non-recoverable, necessitating cost-benefit analysis for large-scale use.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Key Observations :
-
Acid-catalyzed hydrolysis typically requires refluxing with HCl or H₂SO₄ .
-
Base-mediated hydrolysis (e.g., NaOH) proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon .
Table 1: Hydrolysis Conditions for Acetamide Derivatives
| Substrate | Conditions | Product Yield | Reference |
|---|---|---|---|
| 2-(Dimethylamino)-N-(4-methylpyridin-2-yl)acetamide | 6M HCl, reflux, 12h | 85% | |
| N-(Pyridin-4-yl)acetamide | 2M NaOH, 80°C, 6h | 78% |
Nucleophilic Substitution at the Pyridine Ring
The electron-donating dimethylamino group (–NMe₂) at the 2-position of the pyridine ring activates the 4-position toward electrophilic substitution.
Example Reaction :
Mechanism :
-
Nitration occurs preferentially at the 4-position due to resonance stabilization from the –NMe₂ group.
-
The acetamide side chain remains inert under mild nitration conditions .
Alkylation and Acylation Reactions
The dimethylamino group can participate in alkylation or acylation reactions, particularly under basic conditions.
Example :
-
Alkylation :
-
Acylation :
Key Findings :
-
Alkylation proceeds efficiently with methyl iodide or benzyl bromide .
-
Acylation requires anhydrides (e.g., acetic anhydride) and catalytic DMAP .
Coordination with Metal Ions
The pyridine nitrogen and dimethylamino group can act as ligands for transition metals.
Table 2: Metal Complexation Studies
| Metal Ion | Reaction Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Ethanol, RT, 2h | Square planar geometry | |
| Pd(II) | DMF, 60°C, 6h | Octahedral coordination |
Applications :
Oxidation of the Dimethylamino Group
The –NMe₂ group can be oxidized to a nitroso or nitro derivative under strong oxidizing conditions.
Example :
Challenges :
Photochemical Reactivity
The pyridine ring undergoes photochemical reactions, such as [2+2] cycloadditions, when irradiated with UV light.
Example :
Conditions :
Biological Activity and Derivatization
While not a direct chemical reaction, the compound’s bioactivity is modulated through structural modifications:
-
Sulfonation : Enhances solubility for pharmacological applications.
-
Introduction of halogens : Improves binding affinity to biological targets.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, which are critical in treating infections caused by antibiotic-resistant strains .
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may inhibit cell proliferation in various cancer cell lines while sparing normal cells. The mechanism of action could involve the inhibition of specific enzymes or pathways associated with tumor growth .
Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes relevant to metabolic pathways. For example, studies have indicated potential inhibition of acetylcholinesterase, which is significant in neurodegenerative diseases .
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer therapies. Its ability to modulate biological targets makes it a valuable candidate for developing novel therapeutics .
Research Tool
The compound serves as a useful research tool in studying biochemical pathways involved in disease mechanisms. Its unique structural features allow researchers to explore various interactions within biological systems, contributing to a deeper understanding of disease pathology .
Case Studies
Several studies have documented the applications and efficacy of compounds related to this compound:
- Antimicrobial Study : A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) against resistant strains of E. coli and S. aureus, highlighting their potential as therapeutic agents against resistant infections .
- Cytotoxicity Assessment : Research on similar compounds revealed selective cytotoxicity towards cancer cell lines, suggesting that modifications to the structure could enhance therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group enhances the nucleophilicity of the compound, allowing it to participate in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound shares structural motifs with several regulated substances listed in House Bill No. 1333 (2024) . Below is a detailed comparison of its features against key analogues:
Structural and Functional Group Analysis
| Compound Name (Other Name) | Core Structure | Key Functional Groups | Pharmacological Class (Inferred) |
|---|---|---|---|
| N-{[2-(Dimethylamino)pyridin-4-yl]methyl}acetamide | Pyridine | Dimethylamino (-N(CH₃)₂), Acetamide (-CH₂CONH₂) | Potential CNS modulator |
| 2-[2-[(4-Butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine (Butonitazene) | Benzimidazole | Nitro (-NO₂), Diethylamino (-N(CH₂CH₃)₂), Butoxyphenyl (-O(CH₂)₃CH₃) | μ-Opioid receptor agonist |
| 2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-48800) | Cyclohexyl-acetamide | Dichlorophenyl (-Cl₂), Dimethylamino-cyclohexyl | Synthetic opioid |
| 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-51754) | Cyclohexyl-acetamide | Dichlorophenyl (-Cl₂), Dimethylamino-cyclohexyl | Synthetic opioid |
| N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide (Ocfentanil) | Piperidinyl-acetamide | Fluorophenyl (-F), Methoxy (-OCH₃), Phenethyl-piperidine | μ-Opioid receptor agonist |
Key Observations:
- Shared Acetamide Motif : The target compound and U-48800/U-51754/Ocfentanil all feature an acetamide backbone. However, the substituents on the nitrogen atom differ significantly. The pyridylmethyl group in the target contrasts with the cyclohexyl (U-series) or piperidinyl (Ocfentanil) groups, likely altering receptor binding profiles.
- Amino Group Positioning: The dimethylamino group at the pyridine 2-position may enhance solubility compared to the lipophilic dichlorophenyl or butoxyphenyl groups in analogues.
Pharmacological and Regulatory Implications
- Their cyclohexyl/piperidinyl-acetamide structures are critical for opioid receptor interaction. The target compound’s pyridine core and lack of lipophilic aryl groups suggest divergent activity, though this requires empirical validation.
- Benzimidazole Derivatives (Butonitazene): Butonitazene’s nitro-benzimidazole scaffold is associated with extreme potency (nanomolar opioid receptor binding). The target’s pyridine-acetamide structure lacks this nitro group, likely reducing opioid efficacy.
- Regulatory Status: All analogues listed above are controlled substances under House Bill No. 1333 due to abuse liability .
Critical Research Findings and Gaps
- Binding Affinity: Computational modeling suggests the target’s dimethylamino-pyridine group may favor interactions with non-opioid targets, such as serotonin or dopamine transporters, but experimental data is lacking.
- Metabolism : The pyridine ring is expected to undergo hepatic oxidation, differing from the cytochrome P450-mediated metabolism of chlorinated aryl groups in U-48800/U-51754.
- Safety Profile : Unlike Ocfentanil (associated with fatal overdoses), the target’s lower lipophilicity may reduce CNS penetration and toxicity, though this remains speculative.
Biological Activity
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide, a compound featuring a dimethylamino group attached to a pyridine ring, exhibits notable biological activities that are of significant interest in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which enhances its ability to interact with various biological targets.
1. Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, derivatives containing dimethylamino groups have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar structures effectively blocked PDGFRα signaling pathways in Chronic Eosinophilic Leukemia (CEL) cell lines, leading to reduced tumor progression in xenograft models .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Isoxazole derivatives, which share structural similarities with this compound, have exhibited selective inhibition of COX-2 enzymes, leading to significant anti-inflammatory effects . The modulation of inflammatory pathways through such compounds suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
Dimethylamine-containing compounds are recognized for their antimicrobial properties. Research indicates that these compounds can target bacterial infections effectively, showcasing their potential as therapeutic agents against various pathogens .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activities such as PDGFRα, which is crucial for cell proliferation and survival in certain cancers .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, as evidenced by studies on related chemical structures .
Table 1: Biological Activities of this compound and Related Compounds
Case Studies
- Chronic Eosinophilic Leukemia (CEL) : A study demonstrated that a compound structurally related to this compound significantly inhibited the proliferation of CEL cell lines by blocking PDGFRα signaling pathways. This led to decreased tumor growth in xenograft models and improved survival rates in treated subjects .
- Inflammatory Disease Models : In animal studies using isoxazole derivatives, researchers observed a marked reduction in inflammation markers following treatment with compounds exhibiting similar structural features to this compound. These findings suggest potential applications in managing chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination of pyridine derivatives, nucleophilic substitution, and acylation. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) for amide bond formation to avoid side reactions.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol for solubility and reaction efficiency .
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and promote nucleophilic attacks .
Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyridine precursor to acetylating agent) can improve yields .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and acetamide protons (δ ~2.1 ppm for CH₃CO) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 238.1) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What functional groups in this compound drive its reactivity?
- Methodological Answer : Key groups include:
- Dimethylamino-pyridine : Participates in hydrogen bonding and acts as a weak base, influencing solubility and target interactions .
- Acetamide : Undergoes hydrolysis under acidic/basic conditions; stability studies (pH 3–9 buffers, 37°C) are recommended to assess degradation .
- Methylene linker : Facilitates conformational flexibility, which can be probed via molecular dynamics simulations .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity or selectivity?
- Methodological Answer :
- Rational Design : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the pyridine 4-position to modulate electronic properties and binding affinity .
- Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea groups to improve metabolic stability (assessed via liver microsome assays) .
- SAR Studies : Compare analogs (e.g., N-[(4-bromopyridin-2-yl)methyl]acetamide) in enzyme inhibition assays (IC₅₀ values) to identify critical pharmacophores .
Q. How should researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-verify NMR peaks with 2D-COSY/HMQC to resolve overlapping signals (e.g., pyridine vs. acetamide protons) .
- Isotopic Labeling : Use ¹⁵N-labeled dimethylamino groups to track unexpected shifts caused by solvent polarity or tautomerism .
- Computational Chemistry : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use in-situ FTIR to detect intermediates (e.g., imine formation) and adjust reagent addition rates .
- Solvent-Free Conditions : Employ microwave-assisted synthesis for amidation steps to reduce side products and improve energy efficiency .
- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) with brine washes to remove unreacted amines or acids .
Q. How does the compound’s crystal structure inform its stability and formulation?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) that influence hygroscopicity and shelf life .
- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, toluene) to identify stable crystalline forms for drug formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
